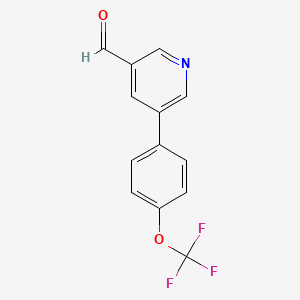

5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly its potential as an inhibitor of certain kinases and its effects on various pathogens. This article presents a detailed overview of the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-bromonicotinaldehyde with 4-trifluoromethoxyphenyl compounds. The compound is characterized by a trifluoromethoxy group, which significantly influences its biological properties. The molecular formula is C11H8F3NO, with a melting point reported between 148°C and 149°C .

1. Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis and Leishmania donovani. The compound has shown promising results with significant improvements in efficacy compared to standard treatments.

- Antitubercular Activity : In vitro tests indicated that this compound exhibits potent activity against both replicating and non-replicating strains of M. tuberculosis, with enhanced efficacy in animal models .

- Antileishmanial Activity : The compound demonstrated superior activity against intracellular amastigotes of L. donovani, achieving over a 30-fold improvement in EC50 compared to miltefosine, a standard antileishmanial drug .

2. Kinase Inhibition

This compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases are crucial in cellular signaling pathways involved in metabolism and stress responses.

- Inhibitory Potency : The compound exhibited an IC50 value of approximately 270 nM against PI5P4Kα, marking it as one of the most potent inhibitors identified for this kinase family to date .

- Mechanism of Action : Structural studies revealed that the binding interactions occur within the ATP-binding pocket of the kinase, involving both hydrophobic interactions and hydrogen bonding .

Case Study 1: Antitubercular Efficacy

A study evaluating the efficacy of this compound in mouse models of acute tuberculosis infection demonstrated a marked reduction in colony-forming units (CFUs) in the lungs post-treatment. This study highlighted the compound's potential for further development as a therapeutic agent against tuberculosis .

Case Study 2: Leishmaniasis Treatment

In another investigation focusing on leishmaniasis, the compound was tested in murine models infected with L. donovani. Results indicated that treatment led to significant reductions in parasite load, showcasing its potential as an effective treatment option for visceral leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of nicotinaldehyde have revealed that modifications at various positions can significantly affect biological activity. The presence of the trifluoromethoxy group is particularly noteworthy, as it enhances lipophilicity and bioavailability while maintaining selectivity for target kinases.

| Compound | Activity | IC50 (μM) | Comments |

|---|---|---|---|

| CVM-05–002 | PI5P4Kα Inhibitor | 0.27 | Most potent pan-PI5P4K inhibitor reported |

| This compound | Antitubercular | Not specified | Superior efficacy against M. tuberculosis |

| This compound | Antileishmanial | >30-fold improvement over miltefosine | Effective against intracellular amastigotes |

Properties

CAS No. |

887973-59-3 |

|---|---|

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-8H |

InChI Key |

YYEPVSJUJXVUOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.